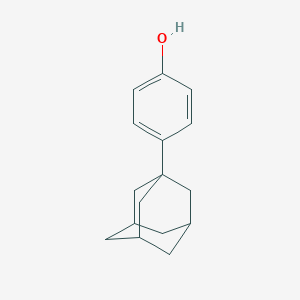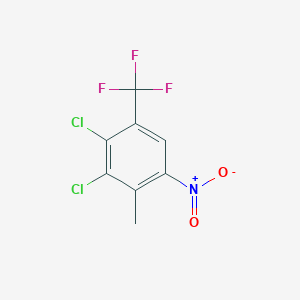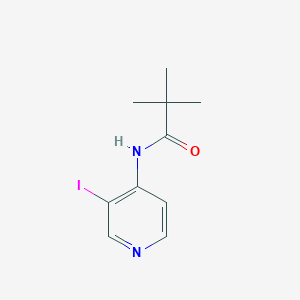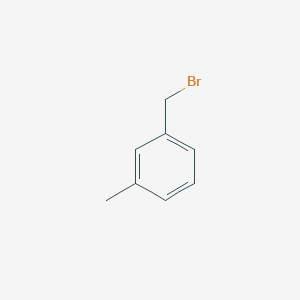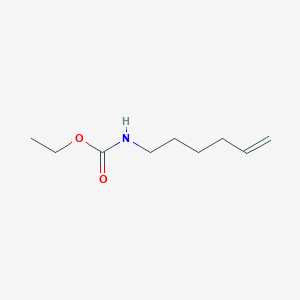
ethyl N-hex-5-enylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-hex-5-enylcarbamate, also known as EBC-46, is a naturally occurring compound found in the fruit of the blushwood tree (Hylandia dockrillii). This compound has been found to have potent anticancer properties and has gained significant attention in the scientific community. In
Mécanisme D'action
The exact mechanism of action of ethyl N-hex-5-enylcarbamate is not fully understood. However, it is believed to work by disrupting the microtubule network in cancer cells, leading to cell death. ethyl N-hex-5-enylcarbamate has also been found to activate the immune system, leading to the destruction of cancer cells by the body's own immune cells.
Effets Biochimiques Et Physiologiques
Ethyl N-hex-5-enylcarbamate has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer properties, ethyl N-hex-5-enylcarbamate has also been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl N-hex-5-enylcarbamate in lab experiments is its potency. ethyl N-hex-5-enylcarbamate has been found to be effective at very low concentrations, making it a cost-effective option for research. However, one limitation of using ethyl N-hex-5-enylcarbamate in lab experiments is its limited availability. The compound can only be obtained through extraction from the seeds of the blushwood tree, which is found in a limited region of Australia.
Orientations Futures
There are several future directions for research on ethyl N-hex-5-enylcarbamate. One area of interest is the development of synthetic analogs of ethyl N-hex-5-enylcarbamate that can be produced in large quantities. Another area of research is the investigation of the potential of ethyl N-hex-5-enylcarbamate in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of ethyl N-hex-5-enylcarbamate and its potential applications in other diseases.
Conclusion:
ethyl N-hex-5-enylcarbamate is a promising compound with potent anticancer properties. Its minimal toxicity in normal cells and low concentration requirement make it an attractive option for cancer treatment. Further research is needed to fully understand the mechanism of action of ethyl N-hex-5-enylcarbamate and its potential applications in other diseases.
Méthodes De Synthèse
Ethyl N-hex-5-enylcarbamate is extracted from the seeds of the blushwood tree. The extraction process involves grinding the seeds and soaking them in a solvent such as ethanol. The resulting extract is then purified using chromatography to obtain pure ethyl N-hex-5-enylcarbamate.
Applications De Recherche Scientifique
Ethyl N-hex-5-enylcarbamate has been extensively studied for its anticancer properties. In vitro studies have shown that ethyl N-hex-5-enylcarbamate induces cell death in a variety of cancer cell lines, including melanoma, breast, prostate, and pancreatic cancer cells. In vivo studies have also demonstrated the effectiveness of ethyl N-hex-5-enylcarbamate in treating cancer. In a study conducted on mice, ethyl N-hex-5-enylcarbamate was found to significantly reduce the size of tumors.
Propriétés
Numéro CAS |
112476-25-2 |
|---|---|
Nom du produit |
ethyl N-hex-5-enylcarbamate |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
ethyl N-hex-5-enylcarbamate |
InChI |
InChI=1S/C9H17NO2/c1-3-5-6-7-8-10-9(11)12-4-2/h3H,1,4-8H2,2H3,(H,10,11) |
Clé InChI |
XYTRCCSWTJVRMJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCCCCC=C |
SMILES canonique |
CCOC(=O)NCCCCC=C |
Synonymes |
Carbamic acid, 5-hexenyl-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



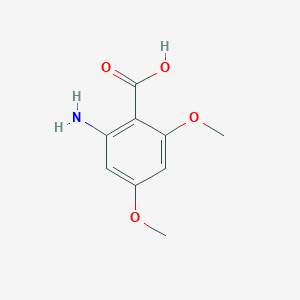
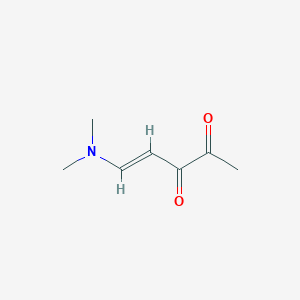
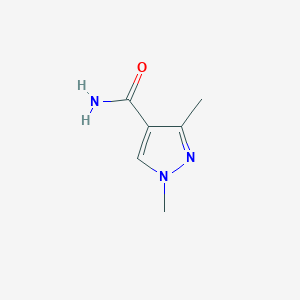
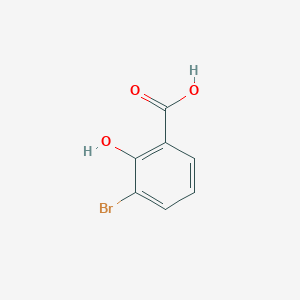
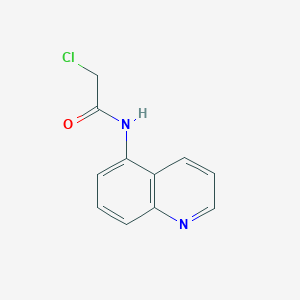
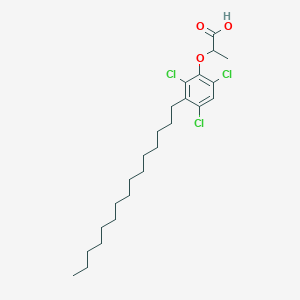
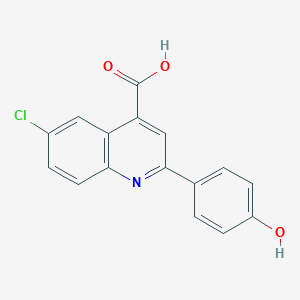
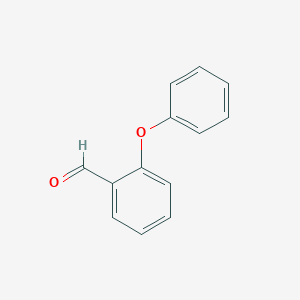
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
